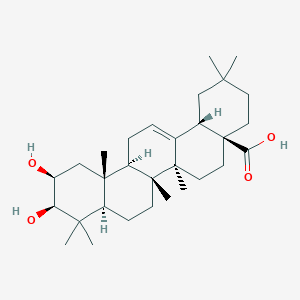
Augustic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un derivado del ácido oleanólico y se encuentra en diversas especies vegetales, como Ligusticum chuanxiong y Ambroma augusta . Este compuesto ha despertado interés debido a sus potenciales propiedades terapéuticas y su papel en diversos procesos biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido augusto se puede sintetizar a partir del ácido oleanólico mediante una serie de reacciones químicas. Un método común incluye la oxidación del ácido oleanólico seguida de una reducción selectiva para producir ácido augusto .
Métodos de Producción Industrial
La producción industrial de ácido augusto generalmente implica la extracción de fuentes naturales, como las raíces de Ambroma augusta . El proceso de extracción incluye extracción con solventes, purificación y cristalización para obtener el compuesto puro .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido augusto experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión a derivados más oxidados.
Reducción: Formación de formas reducidas con menos átomos de oxígeno.
Sustitución: Reemplazo de grupos hidroxilo por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Condiciones que involucran catalizadores ácidos o básicos para facilitar el reemplazo de grupos funcionales.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados y oxidados del ácido augusto, que pueden tener diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
Química: Utilizado como material de partida para la síntesis de otros compuestos triterpénicos.
Biología: Investigado por su papel en los procesos celulares y las vías de señalización.
Medicina: Explorado por sus propiedades antiinflamatorias, antioxidantes y anticancerígenas.
Industria: Utilizado en el desarrollo de fármacos y nutracéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido augusto involucra su interacción con dianas moleculares y vías específicas. Se ha demostrado que modula las vías de señalización relacionadas con la inflamación y el estrés oxidativo . Los grupos hidroxilo del compuesto juegan un papel crucial en su actividad biológica al interactuar con proteínas y enzimas celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido ursólico
- Ácido oleanólico
- Ácido betulínico
- Ácido platánico
Singularidad
El ácido augusto es único debido a su patrón de hidroxilación específico, que confiere actividades biológicas distintas en comparación con otros triterpenoides . Su capacidad para modular múltiples vías de señalización lo convierte en un compuesto valioso para la investigación terapéutica .
Propiedades
Fórmula molecular |
C30H48O4 |
|---|---|
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
MDZKJHQSJHYOHJ-KRGADYIYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H](C3(C)C)O)O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Sinónimos |
2-hydroxyoleanolic acid 2alpha-hydroxyoleanolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)
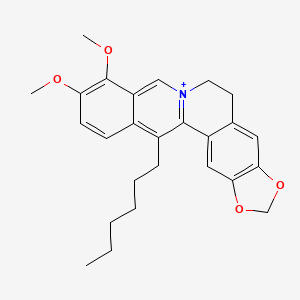

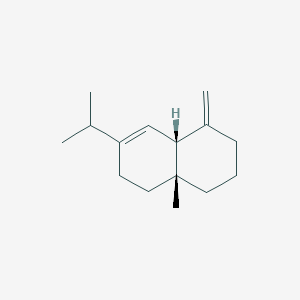

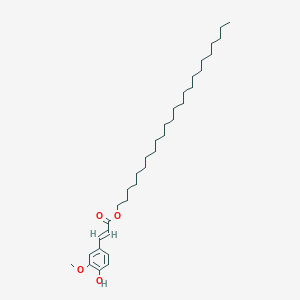
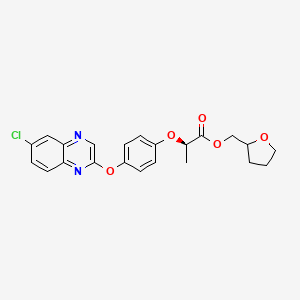
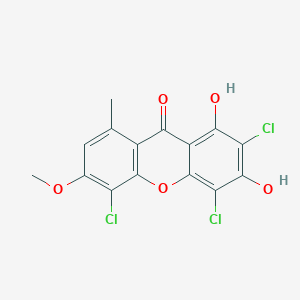
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B1254302.png)
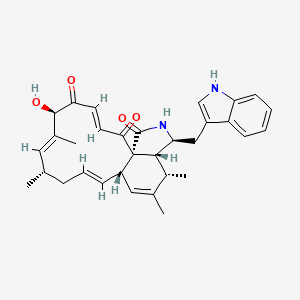
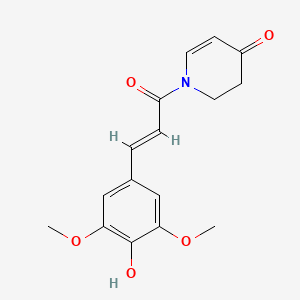
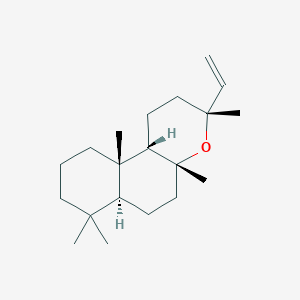

![(3Z)-3-[(3-phenoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B1254308.png)
